1-(2,6-dimethylphenyl)-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-4-3-5-8(2)9(7)13-6-10-11-12-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIODLCDYHGJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397906 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543694-96-8 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2,6 Dimethylphenyl 1h Tetrazole and Its Analogues
Fundamental Synthetic Routes to 1-Substituted 1H-Tetrazoles
The construction of the 1-substituted 1H-tetrazole core is most commonly achieved through [3+2] cycloaddition reactions. These methods involve the reaction of a three-atom component (an azide) with a two-atom component (a nitrile or isocyanide).
1,3-Dipolar Cycloaddition Reactions in the Formation of N-Substituted Tetrazoles
1,3-dipolar cycloaddition is a powerful and widely used method for synthesizing five-membered heterocyclic rings, including tetrazoles. youtube.com This reaction class involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile.
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of tetrazole synthesis. researchgate.netnih.govsigmaaldrich.com This reaction typically involves an organic azide (B81097) as the 1,3-dipole and a nitrile as the dipolarophile. The traditional Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers. However, the advent of "click chemistry" has introduced milder, more selective, and often catalyzed versions of this reaction. researchgate.netnih.govsigmaaldrich.com For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a prominent example of a click reaction, though the azide-nitrile cycloaddition is more directly relevant to tetrazole formation. nih.gov
Light-initiated 1,3-dipolar cycloadditions have also been explored. For example, 2,5-diaryl tetrazoles can be photoactivated to form nitrile imine dipoles, which then rapidly react with dipolarophiles. nih.govrsc.org
The reaction between an azide and a nitrile is the most direct route to the tetrazole ring. acs.orgresearchgate.net This [3+2] cycloaddition can be performed with either organic azides or azide salts. acs.org When organic azides are used, the reaction is generally considered a concerted [2+3] cycloaddition and is typically limited to activated nitriles. acs.org
The use of azide salts, such as sodium azide (NaN₃), with nitriles is a more broadly applicable method, though it often requires high temperatures. acs.orgnih.gov The mechanism of this reaction has been a subject of debate, with evidence suggesting that it may proceed through a stepwise pathway involving the initial formation of an imidoyl azide, which then cyclizes. researchgate.net To circumvent the need for harsh conditions, various catalysts have been developed to promote the azide-nitrile cycloaddition under milder conditions. These include zinc salts, cobalt(II) complexes, and copper(II) catalysts. researchgate.netnih.govorganic-chemistry.org Microwave irradiation has also been employed to accelerate these reactions. researchgate.netorganic-chemistry.org
Table 1: Catalysts for Azide-Nitrile Cycloaddition
| Catalyst | Substrates | Conditions | Yield | Reference |
| Zinc(II) chloride | Thiocyanates, nitriles | Isopropanol, n-propanol | High | organic-chemistry.org |
| Cobalt(II) complex | Sodium azide, organonitriles | Homogeneous | Near quantitative | nih.gov |
| Copper(II) catalyst | Sodium azide, various nitriles | N-methyl-2-pyrrolidone (NMP), microwave heating | High | researchgate.net |
An alternative to the azide-nitrile cycloaddition involves the reaction of isocyanides with a source of hydrazoic acid (HN₃), often generated in situ from sodium azide or trimethylsilyl (B98337) azide (TMSN₃). mdpi.com This approach is particularly useful in the context of multi-component reactions.
Multi-Component Reactions (MCRs) for Complex Tetrazole Architectures
Multi-component reactions (MCRs) offer a highly efficient and diversity-oriented approach to synthesizing complex molecules in a single step from three or more starting materials. mdpi.com
The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.commdpi.comscielo.org.mxnih.gov This one-pot reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically TMSN₃ or in situ generated HN₃). mdpi.commdpi.comscielo.org.mx The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion. A subsequent 1,5-dipolar electrocyclization of the resulting intermediate yields the 1,5-disubstituted tetrazole. scielo.org.mx
The Ugi-azide reaction is known for its operational simplicity, mild reaction conditions, and the ability to generate a wide range of structurally diverse tetrazoles by varying the four components. mdpi.comscielo.org.mx Ultrasound irradiation has been successfully employed to accelerate the Ugi-azide reaction, often under solvent-free conditions. mdpi.commdpi.com
Table 2: Examples of Ugi-Azide Reactions
Passerini Reaction Modifications in Tetrazole Synthesis
The Passerini reaction, a three-component reaction, has been ingeniously modified to produce tetrazole derivatives. A key adaptation is the Ugi-azide reaction, which utilizes an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid (often generated in situ from trimethylsilyl azide). This multicomponent approach allows for the efficient construction of 1,5-disubstituted-1H-tetrazoles.
In a notable example, the synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)-2-phenylethanamine was achieved through an Ugi-azide process. scielo.org.mx This reaction involves the initial condensation of an amine and an aldehyde to form an imine. The imine is then protonated by hydrazoic acid to create an iminium ion. A subsequent α-nucleophilic addition of an isocyanide, in this case, 2,6-dimethylphenyl isocyanide, leads to a nitrilium ion intermediate. This intermediate is then trapped by an azide anion, followed by a 1,5-dipolar electrocyclization to yield the final tetrazole product. scielo.org.mx
The reaction proceeds at room temperature in methanol, and the product can be purified by column chromatography. scielo.org.mx This methodology highlights the utility of the Ugi-azide reaction in creating complex tetrazole derivatives incorporating the 1-(2,6-dimethylphenyl) moiety.
Alternative Synthetic Approaches for N-Substituted Tetrazoles
Beyond multicomponent reactions like the Passerini, other synthetic strategies have been developed for the formation of N-substituted tetrazoles. These include reactions involving imine intermediates and direct conversion methods from readily available starting materials.
Reaction of Imine Compounds with Azide Compounds
The formation of tetrazoles from imines and azides is a fundamental transformation. As detailed in the Ugi-azide mechanism, the reaction proceeds through the formation of an imine from an amine and an aldehyde. scielo.org.mx This imine is then activated by an acid (in this case, hydrazoic acid) and subsequently reacts with an isocyanide and an azide source to form the tetrazole ring. scielo.org.mx While a direct reaction of a pre-formed imine with an azide source to yield a 1-substituted tetrazole is a plausible mechanistic step, many modern synthetic protocols favor one-pot procedures where the imine is generated in situ.
Direct Conversion Methods (e.g., from Amines, Triethyl Orthoformate, and Sodium Azide)
A highly efficient and common method for the synthesis of 1-substituted-1H-tetrazoles involves the one-pot reaction of an amine, triethyl orthoformate, and sodium azide. nih.govorganic-chemistry.org This approach is particularly useful for generating 1-aryl-1H-tetrazoles. For instance, various substituted anilines can be converted to their corresponding tetrazole derivatives using this method, often facilitated by a catalyst. rsc.org
A general procedure involves heating a mixture of the amine (e.g., 2,6-dimethylaniline), triethyl orthoformate, and sodium azide, sometimes in the presence of a catalyst and a solvent. nih.govorganic-chemistry.orgrsc.org Ytterbium (III) triflate has been reported as an effective catalyst for this transformation. organic-chemistry.org The reaction is believed to proceed through the formation of an amide acetal (B89532) intermediate, which then undergoes cyclization with the azide to form the tetrazole ring. researchgate.net
| Reactants | Catalyst/Solvent | Yield (%) | Reference |
| Aniline (B41778), Triethyl Orthoformate, Sodium Azide | Yb(OTf)₃ | Good | organic-chemistry.org |
| Substituted Anilines, Triethyl Orthoformate, NaN₃ | Nano-catalyst/Water | Up to 97% | nih.gov |
Advanced Synthetic Strategies and Green Chemistry Approaches
Recent advancements in tetrazole synthesis have focused on the development of more sustainable and efficient methods. These include the use of novel catalytic systems and the design of one-pot protocols that minimize waste and simplify procedures.
Catalytic Systems in Tetrazole Synthesis (e.g., Nanomaterial-Catalyzed Reactions)
The use of catalysts, particularly nanomaterial-based catalysts, has revolutionized the synthesis of tetrazoles. nih.govamerigoscientific.com These catalysts offer advantages such as high efficiency, selectivity, and reusability. amerigoscientific.com Various nanocatalysts, including those based on magnetic nanoparticles (e.g., Fe₃O₄), have been successfully employed. rsc.orgamerigoscientific.com
For the synthesis of 1-aryl-1H-tetrazoles, a novel heterogeneous catalyst, [Fe₃O₄@SiO₂-Im(Br)-SB-Cu (II)], has been developed. nih.gov This catalyst, which features a copper (II) complex immobilized on silica-coated magnetic nanoparticles, has shown high efficiency in the one-pot synthesis of 1-aryl 1H-tetrazole derivatives from anilines, triethyl orthoformate, and sodium azide in water. nih.gov The synergy between the metallic center and the imidazolium (B1220033) linker is believed to be crucial for its high catalytic activity. nih.gov The magnetic nature of the catalyst allows for its easy separation and reuse for several cycles with minimal loss of activity. nih.govrsc.org
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu (II) | Aniline, Triethyl Orthoformate, Sodium Azide | Water | High yield, reusable, eco-friendly | nih.gov |
| Fe₂O₃@cellulose@Mn nanocomposite | Aromatic aldehyde, Malononitrile, Sodium Azide | Ethanol | Heterogeneous, reusable, microwave-assisted | nih.gov |
| Zinc Oxide (ZnO) nanoparticles | Nitriles, Sodium Azide | N/A | Heterogeneous, recyclable, high yields | amerigoscientific.com |
One-Pot Synthetic Protocols for Enhanced Efficiency
A prime example is the isocyanide-based multicomponent click reaction (IMCCR) for the synthesis of 1-substituted-1H-tetrazoles. sciforum.net This method allows for the synthesis of 1-(2,6-dimethylphenyl)-1H-tetrazole from 2,6-dimethylphenyl isocyanide, trimethylsilyl azide (TMSN₃), and water in a solvent-free and catalyst-free one-pot reaction at room temperature. sciforum.net The reaction is high-yielding and the product is obtained in pure form after a simple workup. sciforum.net
Similarly, the synthesis of 1-aryl tetrazoles from anilines, triethyl orthoformate, and sodium azide is typically carried out as a one-pot reaction, often under catalytic conditions. nih.govnih.gov These protocols offer a significant advantage in terms of operational simplicity and efficiency. nih.govbeilstein-journals.org
| Reaction Name/Type | Reactants | Conditions | Yield of this compound (%) | Reference |
| Isocyanide-Based Multicomponent Click Reaction | 2,6-dimethylphenyl isocyanide, TMSN₃, H₂O | Room temp, solvent-free, catalyst-free | 84 | sciforum.net |
| Ugi-Azide Reaction | Tryptamine, 2-phenylacetaldehyde, 2,6-dimethylphenyl isocyanide, TMSN₃ | Room temp, MeOH | N/A (analogue) | scielo.org.mx |
Environmentally Benign Synthesis of Tetrazole Derivatives
The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency, have been increasingly applied to the synthesis of tetrazole derivatives. Traditional methods for preparing these compounds often involve harsh reaction conditions, toxic reagents like hydrazoic acid or tin azides, and the use of high-boiling point solvents that are difficult to remove. rsc.org To overcome these drawbacks, significant research has focused on developing more environmentally benign protocols. These modern approaches often feature the use of heterogeneous catalysts, nanocatalysts, alternative energy sources like microwaves, and green solvents such as water, or are conducted under solvent-free conditions. rsc.orgnih.govdaneshyari.com
A key strategy in the green synthesis of 1-substituted-1H-tetrazoles, such as this compound, is the one-pot, multicomponent reaction involving a primary amine, an orthoformate (like triethyl orthoformate), and an azide source (typically sodium azide). nih.gov This approach is inherently efficient and atom-economical, minimizing waste by combining multiple steps into a single procedure. benthamdirect.com
Heterogeneous and Nanocatalysts
A major focus of green tetrazole synthesis is the development of stable, reusable, and non-toxic catalysts that can be easily separated from the reaction mixture.
Natural Zeolites: Natural zeolites, such as Natrolite, have emerged as low-cost, readily available, and environmentally friendly heterogeneous catalysts for synthesizing 1-substituted-1H-tetrazoles. rsc.org The reaction can be performed under solvent-free conditions by heating a stoichiometric mixture of an amine, sodium azide, and triethyl orthoformate with the zeolite catalyst. This method avoids the use of hazardous solvents and simplifies the work-up procedure, as the catalyst can be removed by simple filtration. rsc.org A significant advantage is the absence of residual sodium azide in the final product, which mitigates the risk of forming explosive heavy-metal azides or toxic hydrazoic acid. rsc.org
Table 1: Synthesis of 1-Substituted-1H-tetrazoles using Natrolite Zeolite Catalyst
This table illustrates the reaction of various primary amines with triethyl orthoformate and sodium azide in the presence of Natrolite under solvent-free conditions.
| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 120 | 3.5 | 92 |
| 2 | 4-Chloroaniline | 120 | 2.5 | 96 |
| 3 | 4-Methylaniline | 120 | 4.0 | 90 |
| 4 | 4-Methoxyaniline | 120 | 4.5 | 88 |
| 5 | 2-Methylaniline | 120 | 4.0 | 85 |
Nanocatalysts: Nanomaterials are highly effective catalysts due to their large surface-area-to-volume ratio and the ease with which they can be recovered and reused. nih.gov Various nanocatalyst systems have been developed for tetrazole synthesis.
One such system employs silver nanoparticles supported on sodium borosilicate glass (ASBN). nih.govacs.org This heterogeneous catalyst facilitates the solvent-free synthesis of 1-substituted tetrazoles in good to high yields with short reaction times. The ASBN catalyst is noted for its thermal and chemical stability and can be recycled multiple times without a significant drop in activity. nih.govacs.org
Other notable examples include zinc sulfide (B99878) (ZnS) nanoparticles, which have been used as a recyclable heterogeneous catalyst, often in conjunction with microwave irradiation under solvent-free conditions. researchgate.net Magnetic nanocatalysts, such as those based on an iron oxide (Fe₃O₄) core, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.govjsynthchem.com
Table 2: Synthesis of 1-Substituted-1H-tetrazoles using Ag/Sodium Borosilicate Nanocomposite (ASBN) Catalyst
This table shows the results for the one-pot synthesis of various 1-substituted tetrazoles using the ASBN catalyst under solvent-free conditions.
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroaniline | 120 | 30 | 95 |
| 2 | 4-Bromoaniline | 120 | 35 | 92 |
| 3 | 4-Iodoaniline | 120 | 40 | 90 |
| 4 | 4-Nitroaniline | 120 | 45 | 94 |
| 5 | Aniline | 120 | 50 | 88 |
Alternative Reaction Conditions
Microwave Irradiation: The use of microwave irradiation is a well-established green chemistry technique that can significantly accelerate organic reactions, leading to shorter reaction times and often higher yields compared to conventional heating. daneshyari.com The synthesis of both 5-substituted-1H-tetrazoles and guanidinyltetrazoles has been successfully achieved in water under microwave irradiation, providing an efficient and environmentally benign protocol. daneshyari.com This method combines the benefits of an alternative energy source with a harmless and abundant solvent.
Advanced Spectroscopic and Structural Characterization of 1 2,6 Dimethylphenyl 1h Tetrazole
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-(2,6-dimethylphenyl)-1H-tetrazole would be expected to show characteristic absorption bands corresponding to the vibrations of the tetrazole ring and the substituted phenyl group.
For a closely related compound, 5-(2,6-dichlorophenyl)-1H-tetrazole, the FT-IR spectrum shows peaks at 3430, 2926, 2126, 1432, 1200, 1096, and 784 cm⁻¹. rsc.org This provides a comparative basis for the expected spectral features of this compound. The band at 2926 cm⁻¹ in the dichloro-analogue corresponds to C-H stretching. rsc.org In the case of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, the disappearance of N-H stretching bands and the appearance of a C=N stretching band in the 1620-1680 cm⁻¹ region confirms the formation of the 1-substituted tetrazole. researchgate.net
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2975-2850 |
| C=N Stretch (Tetrazole Ring) | 1620-1680 |
| Aromatic C=C Stretch | 1600-1450 |
| N=N Stretch (Tetrazole Ring) | ~1330 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment.
For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the tetrazole ring, the aromatic ring, and the methyl groups. While specific experimental data for this exact compound is limited in the provided results, data for analogous structures allows for a reliable prediction. For example, in 5-(2,6-dichlorophenyl)-1H-tetrazole, the aromatic protons appear as a multiplet at δ 7.53-7.47 ppm and a singlet at δ 7.74 ppm. rsc.org
The proton on the tetrazole ring of 1H-tetrazole itself resonates at approximately δ 9.45 ppm in DMSO-d₆. chemicalbook.com For 1-substituted tetrazoles, the chemical shift of the tetrazole proton can vary. The aromatic protons of the 2,6-dimethylphenyl group would likely appear in the aromatic region (δ 7-8 ppm), and due to symmetry, may show a simpler splitting pattern. The methyl protons would be expected to give a sharp singlet, shifted upfield due to the shielding effect of the aromatic ring, likely in the δ 2.0-2.5 ppm range. For comparison, the methyl protons in 5-(p-tolyl)-1H-tetrazole appear at δ 2.32 ppm. rsc.org
Table 2: Predicted ¹H-NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Tetrazole C-H | ~8.0-9.5 | Singlet |
| Aromatic H | ~7.0-7.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H-NMR, the chemical shifts of carbon atoms are dependent on their local electronic environment.
For this compound, the ¹³C-NMR spectrum would display signals for the carbon atom in the tetrazole ring, the aromatic carbons, and the methyl carbons. The carbon atom of the tetrazole ring in 5-substituted 1H-tetrazoles typically resonates in the range of δ 150-165 ppm. For instance, the tetrazole carbon in 5-(2,6-dichlorophenyl)-1H-tetrazole is observed at δ 161.81 ppm. rsc.org The aromatic carbons of the dimethylphenyl group would appear in the typical aromatic region of δ 120-140 ppm. The ipso-carbon attached to the tetrazole ring and the carbons bearing the methyl groups would have distinct chemical shifts. The methyl carbons would be found at a much higher field, typically in the range of δ 15-25 ppm. rsc.org
Table 3: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Tetrazole C | 150-165 |
| Aromatic C (ipso, attached to tetrazole) | 130-140 |
| Aromatic C (substituted with methyl) | 135-145 |
| Aromatic C-H | 125-135 |
Two-Dimensional NMR Techniques (e.g., HSQC NMR)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to establish correlations between different nuclei, typically ¹H and ¹³C. An HSQC spectrum shows which protons are directly attached to which carbon atoms. This is invaluable for unambiguous assignment of both ¹H and ¹³C NMR spectra, especially in complex molecules. For this compound, an HSQC experiment would show a correlation peak between the tetrazole proton and the tetrazole carbon, as well as correlations between the aromatic protons and their corresponding aromatic carbons, and between the methyl protons and the methyl carbons. This would definitively link the proton and carbon signals, confirming the structural assignments made from the 1D spectra. nih.gov
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of tetrazole derivatives under mass spectrometric conditions often involves characteristic losses. A common fragmentation pathway for 5-substituted 1H-tetrazoles is the elimination of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). researchgate.netlifesciencesite.com The positive ion ESI-MS of 5-substituted 1H-tetrazoles often shows the loss of HN₃, while the negative ion mode can show the loss of N₂. lifesciencesite.com
The fragmentation of this compound would likely proceed through the loss of N₂ to form a nitrilimine intermediate, which could then undergo further fragmentation. The presence of the 2,6-dimethylphenyl group would also influence the fragmentation, potentially leading to fragments corresponding to the dimethylphenyl cation or related structures. Analysis of the isotopic pattern of the molecular ion peak and its fragments can also provide information about the elemental composition of the molecule.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-(2,6-dichlorophenyl)-1H-tetrazole |
| 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole |
| 5-(p-tolyl)-1H-tetrazole |
Theoretical and Computational Investigations of 1 2,6 Dimethylphenyl 1h Tetrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 1-(2,6-dimethylphenyl)-1H-tetrazole. These computational techniques allow for a detailed analysis of the molecule's properties that are otherwise difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G, 6-31+G*, cc-pVTZ), are instrumental in determining its optimized geometry and electronic properties. iosrjournals.org The methodology involves optimizing the molecular structure to find the lowest energy conformation and then calculating various electronic parameters. ccspublishing.org.cn
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ccspublishing.org.cn
For tetrazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In related tetrazole compounds, the HOMO is often located on the tetrazole and phenyl rings, while the LUMO can be distributed over the pyrazine (B50134) or nitro groups, depending on the substituents. nih.gov For this compound, it is anticipated that the HOMO would be distributed over the electron-rich dimethylphenyl and tetrazole rings, while the LUMO would also involve these aromatic systems. A smaller HOMO-LUMO gap generally implies higher reactivity. ccspublishing.org.cn
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
In the MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For tetrazole derivatives, the nitrogen atoms of the tetrazole ring are generally regions of high negative potential. sioc-journal.cn The analysis of the MEP for this compound would likely show negative potential around the nitrogen atoms of the tetrazole ring, making them susceptible to protonation or coordination with metal ions. The hydrogen atoms of the methyl groups would exhibit positive potential.
Electron correlation, which is the interaction between electrons, plays a significant role in the accurate calculation of molecular energies and properties. While the Hartree-Fock (HF) method neglects electron correlation, DFT methods include it to a certain extent through the exchange-correlation functional.
For tetrazole derivatives, studies have shown that electron correlation effects are significant and must be considered for accurate energy calculations. sioc-journal.cn The total energy of the molecule, calculated at different levels of theory, provides information about its stability. For instance, comparisons between the energies of different isomers (e.g., 1H- and 2H-tetrazoles) can determine the most stable tautomer. sioc-journal.cn The steric hindrance from the two methyl groups on the phenyl ring in this compound likely influences its conformational stability and total energy.
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide more accurate results by systematically including electron correlation.
In the study of tetrazole derivatives, ab initio calculations at the HF/6-31G* level have been used to optimize geometries and calculate electronic structures. sioc-journal.cn These studies have revealed that tetrazole rings are generally planar. sioc-journal.cn For this compound, ab initio calculations would provide a fundamental understanding of its geometry and electronic properties, serving as a baseline for more advanced computational studies.
For molecules with complex electronic structures, such as those with significant multireference character (i.e., where more than one electronic configuration is important for describing the ground state), single-reference methods like DFT and HF may not be adequate. In such cases, multiconfigurational methods are necessary.
The Complete Active Space Self-Consistent Field (CASSCF) method followed by Multiconfigurational Second-Order Perturbation Theory (CASPT2) is a powerful approach for accurately calculating the electronic structure and energies of such systems. CASPT2 calculations account for both static (multireference) and dynamic electron correlation. While there are no specific CASPT2 studies reported for this compound in the provided search results, this method would be valuable for studying its excited states and photochemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Molecular Dynamics (MD) Simulations and Computational Modeling
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to related tetrazole-containing systems to understand their dynamic behavior.
MD simulations can be employed to investigate the conformational dynamics of the molecule, particularly the rotation around the single bond connecting the phenyl and tetrazole rings. This is influenced by the steric hindrance imposed by the two methyl groups at the ortho positions of the phenyl ring. These simulations can also model the interactions of this compound with solvent molecules, providing insights into its solubility and the structure of its solvation shells. For instance, MD studies on other heterocyclic compounds have been used to explore interactions with water, which is crucial for understanding their behavior in aqueous environments. iau.irnih.gov
Furthermore, computational modeling, often using Density Functional Theory (DFT), is employed to calculate various properties of tetrazole derivatives. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are essential for interpreting experimental data. In studies of complex systems, such as 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, MD simulations have been used to determine mechanical properties and cohesive energy densities of blends. dntb.gov.ua
Theoretical Studies on Reaction Mechanisms and Tautomerism
Theoretical studies provide a framework for understanding the reactivity and potential isomeric forms of this compound.
A key aspect of tetrazole chemistry is the potential for ring-chain tautomerism, specifically the azido-tetrazole equilibrium. In many heterocyclic systems, a tetrazole ring fused to another ring can exist in equilibrium with an open-chain azido (B1232118) isomer. uni.luresearchgate.netresearchgate.net Theoretical studies, typically using DFT and other high-level computational methods, can calculate the relative energies of the tetrazole and azide (B81097) tautomers. uni.lu
The synthesis of 1-substituted-1H-tetrazoles often involves cycloaddition reactions. One common method is the [3+2] cycloaddition of an azide with a nitrile. Computational chemistry plays a vital role in elucidating the mechanisms of these reactions. By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can map out the reaction pathway. epa.gov
These computational analyses can help to understand the regioselectivity of the reaction (i.e., why the 1-substituted isomer is formed) and the factors that influence the reaction rate. The study of frontier molecular orbitals (HOMO and LUMO) of the reactants can provide qualitative insights into the reactivity and the nature of the cycloaddition process.
The tetrazole ring contains four nitrogen atoms, which are potential sites for protonation or coordination to metal ions. Computational models are invaluable for predicting the most likely site of such interactions. By calculating properties like proton affinity (PA) and gas-phase basicity (GB) for each nitrogen atom using DFT, the most basic site can be identified.
For 1-substituted tetrazoles, the nitrogen atoms at positions 2, 3, and 4 are potential protonation sites. The electron distribution within the ring, influenced by the 2,6-dimethylphenyl substituent, will determine the relative basicity of these nitrogens. These computational predictions are crucial for understanding the behavior of the molecule in acidic media and its potential to act as a ligand in coordination chemistry.
Analysis of Intermolecular Interactions through Computational Methods (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules.
While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available in the searched literature, studies on closely related compounds provide significant insight into the expected interactions. For example, Hirshfeld analyses of other phenyl-tetrazole derivatives reveal the importance of various types of intermolecular contacts. researchgate.net
A study of the closely related molecule, 1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazole, revealed that the tetrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle of 69.07 (9)°. This steric-induced twist is expected to be present in this compound as well. The crystal packing of the trimethylphenyl derivative is stabilized by C—H···N interactions, forming chains of molecules.
In another related structure, 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone, the crystal structure is stabilized by C—H···O, C—H···N, and C—H···π interactions. Hirshfeld surface analysis performed on other tetrazole derivatives allows for the quantification of these interactions.
Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of Various Tetrazole Derivatives
| Interaction Type | Percentage Contribution in 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione | Percentage Contribution in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine |
| N···H/H···N | 21.9% | - |
| S···H/H···S | 21.1% | - |
| H···H | 14.6% | 23.0% |
| F···H/H···F | 11.8% | - |
| C···H/H···C | 9.5% | 8.0% |
| O···H/H···O | - | 20.1% |
| Cl···H/H···Cl | - | 19.0% |
| C···C | - | 11.2% |
Note: Data is for illustrative purposes from related but different molecular structures to indicate common interaction types.
Based on these related studies, the crystal packing of this compound is likely to be governed by a combination of weak intermolecular forces, including H···H, C···H/H···C, and N···H/H···N contacts. The presence of the aromatic ring also suggests that π-stacking or C-H···π interactions could play a role in stabilizing the crystal structure.
Reactivity and Derivatization Chemistry of 1 2,6 Dimethylphenyl 1h Tetrazole
Fundamental Reaction Mechanisms Involving the Tetrazole Ring
The reactivity of the 1-(2,6-dimethylphenyl)-1H-tetrazole is largely dictated by the electronic properties of the five-membered heterocyclic ring, which contains four nitrogen atoms and is aromatic in nature.
Cycloaddition Reactions of Tetrazoles
The most common reaction associated with tetrazoles is the [3+2] cycloaddition between an organic nitrile and an azide (B81097), which is the primary method for synthesizing the tetrazole ring itself. nih.govnih.gov This reaction is often catalyzed by various agents, including zinc salts, cobalt complexes, or silica (B1680970) sulfuric acid, to overcome the activation barrier. nih.govnih.govacs.org The reverse of this reaction, a retro-[3+2] cycloaddition, is a key decomposition pathway for tetrazoles.
While tetrazoles are generally formed via cycloaddition, their participation as a reactant in such reactions is less common but significant. The electron-rich nature of the tetrazole ring makes it a poor dienophile. However, under certain conditions, 1-substituted tetrazoles can undergo reactions that involve the tetrazole core. The most prevalent reaction is not a direct cycloaddition but a ring fragmentation initiated by heat or other stimuli, which leads to the formation of other reactive intermediates. researchgate.netresearchgate.net
Thermal Decomposition Pathways of Tetrazole Derivatives
The thermal stability of tetrazole derivatives is a critical aspect of their chemistry. N-substituted tetrazoles, including 1-aryl derivatives like this compound, typically decompose through the elimination of a molecule of nitrogen (N₂). researchgate.net This process is a type of retro-cycloaddition.
The decomposition of 1-substituted tetrazoles is believed to begin with the cleavage of the N1-N2 and C5-N4 bonds, leading to the extrusion of N₂ and the formation of a highly reactive nitrilimine intermediate. This decomposition pathway is influenced by the nature of the substituents on the ring. For instance, the introduction of electron-withdrawing groups can lower the activation barrier for thermal decomposition. researchgate.net The decomposition of many tetrazole derivatives can be energetic, and some are used as components in energetic materials. researchgate.net
Table 1: General Thermal Decomposition Pathway of 1-Substituted Tetrazoles
| Starting Material | Conditions | Key Intermediate | Primary Product |
| 1-Aryl-1H-tetrazole | Thermal (Heating) | Aryl-substituted Nitrilimine | Products from nitrilimine trapping or rearrangement |
This table illustrates the generalized pathway for the thermal decomposition of 1-substituted tetrazoles.
Nucleophilic Reactivity at the Tetrazole Core
The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons, which imparts nucleophilic character. The nitrogens can participate in hydrogen bonding and act as ligands in coordination complexes. nih.govnih.gov The most common nucleophilic reaction for 1-substituted tetrazoles is alkylation, which typically occurs at the N4 position. rsc.org
While the nitrogen atoms are nucleophilic, the ring itself can be made to react at the C5 carbon. Although the C5-H bond is not highly acidic, it can be deprotonated using strong bases, such as organolithium or Grignard reagents. nih.gov This creates a potent nucleophile at the C5 position, which can then be used for a variety of derivatization reactions. This metalation-functionalization strategy is a cornerstone of tetrazole modification. nih.gov
Functionalization and Modification Strategies
The modification of this compound can be achieved by targeting either the tetrazole ring or the pendant dimethylphenyl group.
Regioselective Derivatization of the Tetrazole and Aryl Moieties
Regioselectivity is a key consideration in the functionalization of this compound.
Tetrazole Moiety: The primary sites for functionalization on the tetrazole ring are the N4 and C5 positions.
N4-Position: Alkylation of 1-substituted tetrazoles preferentially occurs at the N4 nitrogen, yielding a tetrazolium salt. rsc.orgnih.gov
C5-Position: Functionalization at the C5 carbon is achieved through deprotonation with a strong base followed by quenching with an electrophile. This C-H activation is highly regioselective and provides a powerful method for introducing substituents specifically at this position. nih.gov
Aryl Moiety: The 2,6-dimethylphenyl group can be functionalized via electrophilic aromatic substitution. The two methyl groups are ortho, para-directing activators. However, the positions ortho and para to the methyl groups are already substituted (the C1 position with the tetrazole and the other methyl group). The tetrazole ring itself acts as a deactivating, meta-directing group. Therefore, electrophilic substitution would be expected to occur at the positions meta to the tetrazole substituent (C4) and para to one of the methyl groups, though this can be sterically hindered and challenging.
Introduction of Additional Functional Groups (e.g., Allyl, Alkyl, Acyl)
A variety of functional groups can be introduced onto the this compound scaffold.
Alkylation: Alkyl groups can be introduced at the N4 position using alkyl halides. researchgate.net Alternatively, C-alkylation at the C5 position can be achieved by reacting the C5-lithiated or C5-magnesiated intermediate with an alkyl halide. nih.gov A method for the N2-alkylation of 5-substituted-1H-tetrazoles using aliphatic amines has also been reported, highlighting the complex regioselectivity of these reactions. nih.govorganic-chemistry.orgfigshare.com
Acylation: While direct N-acylation can be complex and may lead to ring opening, C-acylation at the C5 position is a viable strategy. The C5-metalated intermediate can react with acyl chlorides or other acylating agents to install a ketone functionality.
Allylation: Allyl groups can be introduced similarly to alkyl groups. Reaction of the C5-anion with an allyl halide would result in a C5-allyl tetrazole. N-allylation at the N4 position can also be achieved.
Table 2: Representative Functionalization Reactions at the C5-Position
| Reagent 1 | Reagent 2 (Electrophile) | Functional Group Introduced | Product Type |
| Strong Base (e.g., n-BuLi) | Aldehyde/Ketone (R₂C=O) | Hydroxyalkyl (-CR₂OH) | C5-substituted alcohol |
| Strong Base (e.g., n-BuLi) | Alkyl Halide (R-X) | Alkyl (-R) | C5-alkylated tetrazole |
| Strong Base (e.g., n-BuLi) | Allyl Halide (CH₂=CHCH₂-X) | Allyl (-CH₂CH=CH₂) | C5-allylated tetrazole |
| Strong Base (e.g., n-BuLi) | Acyl Chloride (RCOCl) | Acyl (-COR) | C5-acylated tetrazole (ketone) |
This table summarizes methods for introducing various functional groups at the C5 position of a 1-substituted tetrazole following metalation.
Post-Condensation Modifications in MCR-Derived Tetrazoles
Multicomponent reactions, such as the Ugi-azide reaction, are powerful tools for the synthesis of 1,5-disubstituted tetrazoles. These reactions involve the condensation of an amine, an aldehyde or ketone, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide) in a single step. The resulting Ugi-adduct, a tetrazole derivative, contains functional groups that can be further manipulated in subsequent chemical transformations known as post-condensation modifications. These modifications are instrumental in creating a wide array of complex heterocyclic scaffolds from relatively simple starting materials.
While specific literature on the post-condensation modifications of MCR-derived this compound is not extensively detailed, the general principles of these reactions are well-established for other tetrazole derivatives. These principles can be extrapolated to understand the potential derivatization chemistry of the target compound. The key to these modifications lies in the strategic introduction of reactive functional groups through the components of the initial MCR.
A common strategy involves the use of bifunctional starting materials in the Ugi-azide reaction. For instance, an aldehyde or amine component containing a latent nucleophile or electrophile can participate in a subsequent intramolecular cyclization reaction. This approach has been successfully employed to synthesize a variety of fused heterocyclic systems containing a tetrazole ring.
Table 1: Examples of Post-Condensation Modifications of Ugi-Azide Adducts
| Ugi-Adduct Precursor | Reagents and Conditions | Product | Research Finding |
| Tetrazole with a pendant ester group | 1. Saponification (e.g., KOH) 2. Amide coupling (e.g., HATU, DIPEA) | Tetrazolyl-lactams | The Ugi-azide product can be cyclized to form lactam-fused tetrazoles, demonstrating a robust method for creating bicyclic systems. |
| Tetrazole with a pendant Boc-protected amine | 1. Boc-deprotection (e.g., TFA) 2. Intramolecular cyclization | Fused imidazotetrazoles | The removal of the Boc protecting group unmasks a nucleophilic amine that can attack an internal electrophile, leading to the formation of complex fused heterocycles. |
| Tetrazole with an ortho-alkynylphenyl group | Pd-catalyzed cyclization (e.g., Pd(OAc)₂, PPh₃) | Tetrazolyl-isoquinolines | A post-Ugi Heck-type cyclization can be employed to construct isoquinoline-fused tetrazoles, showcasing the compatibility of MCRs with transition metal catalysis. |
The reactivity of the this compound in such post-condensation modifications would be significantly influenced by the steric hindrance imposed by the 2,6-dimethylphenyl group. This bulky substituent can affect the approach of reagents and may influence the conformational preferences of the molecule, which can be critical in cyclization reactions. For instance, in reactions requiring the tetrazole nitrogen to act as a nucleophile or for a substituent on the tetrazole ring to participate in a reaction, the ortho-methyl groups could sterically shield the reactive center.
One study on a related Ugi-type reaction, the Grob-Ugi cascade, noted that the sterically demanding 2,4,6-trimethylphenyl isocyanide failed to yield the desired product. This suggests that significant steric hindrance on the aromatic ring of the isocyanide or, by extension, the amine component in a standard Ugi reaction, can be detrimental to the reaction's success. Therefore, the synthesis of this compound via an MCR using 2,6-dimethylaniline (B139824) might itself be challenging or require carefully optimized conditions.
Assuming the successful formation of a this compound derivative bearing additional functional groups for post-condensation modification, the steric bulk of the dimethylphenyl substituent would continue to play a crucial role. It could potentially direct the regioselectivity of certain reactions or necessitate more forcing reaction conditions to overcome the steric barrier.
Coordination Chemistry and Metal Organic Frameworks Based on 1 2,6 Dimethylphenyl 1h Tetrazole Ligands
Ligand Design Principles for Tetrazole-Based Coordination Compounds
The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of materials with tailored properties. Tetrazole-based ligands offer a rich platform for such design, owing to their distinct electronic and structural features.
N-Donor Ligand Characteristics of Tetrazole Derivatives
Tetrazole and its derivatives are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. These compounds can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. nih.govwikipedia.org The deprotonated tetrazolate anion is a versatile N-donor ligand, capable of coordinating to metal ions through one or more of its nitrogen atoms. This multidentate nature allows tetrazoles to act as bridging ligands, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netrsc.org
The coordination versatility of tetrazoles is a key characteristic, with at least nine different coordination modes having been identified. arkat-usa.org This flexibility allows for the formation of a wide array of structural topologies in the resulting coordination polymers. nih.govresearchgate.net The nitrogen atoms of the tetrazole ring can act as either monodentate or multidentate donors, leading to the formation of diverse and intricate supramolecular assemblies. researchgate.net
Influence of Substituents (e.g., 2,6-dimethylphenyl, allyl) on Coordination Behavior
The coordination behavior of tetrazole ligands can be significantly modulated by the nature of the substituent at the N1, N2, or C5 position. arkat-usa.orgresearchgate.net These substituents can exert both electronic and steric effects, influencing the coordination mode of the ligand and the dimensionality of the resulting metal-organic framework.
The 2,6-dimethylphenyl substituent in 1-(2,6-dimethylphenyl)-1H-tetrazole introduces significant steric hindrance around the N1-position of the tetrazole ring. cam.ac.uk This steric bulk can be expected to influence the ligand's approach to a metal center, potentially favoring certain coordination modes over others and impacting the self-assembly of coordination polymers. cam.ac.uknih.gov While specific studies on the coordination chemistry of this compound are limited, the principles of steric influence suggest that the bulky aryl group would play a crucial role in directing the final architecture of any resulting metal complex. cam.ac.uknih.gov For example, it might prevent the formation of highly packed structures and favor the creation of more open or porous frameworks.
Formation of Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers with tetrazole-based ligands can be achieved through various methods, each offering distinct advantages in controlling the final product's structure and properties.
Synthesis and Structural Characterization of Homoleptic and Polynuclear Metal Complexes
The reaction of tetrazole derivatives with metal salts often leads to the formation of coordination compounds with diverse structures, including mononuclear, binuclear, and polynuclear complexes. arkat-usa.orgnih.gov Homoleptic complexes, where the metal ion is coordinated only to tetrazole ligands, have been synthesized, as have heteroleptic complexes containing other co-ligands.
| Compound | Metal Ion | Coordination Mode of Tetrazole | Structural Feature | Reference |
|---|---|---|---|---|
| [CuCl2(2-propyltetrazole)2]n | Cu(II) | Bridging via N1 and N4 | 1D Polymeric Chain | researchgate.net |
| [CuCl2(2-allyltetrazole)2]n | Cu(II) | Bridging via N1 and N4 | 1D Polymeric Chain | researchgate.net |
| [Co(C8H6N8)2(H2O)2(CH3CN)2]Cl2 | Co(II) | Neutral 1H-tetrazole coordination | 3D Supramolecular Network | nih.govnih.gov |
| [Ag(I) complex with tetrazole-BODIPY ligand] | Ag(I) | Bridging via N3 and N4 | Dinuclear Complex | researchgate.net |
Bridging Abilities of Tetrazole Ligands in Supramolecular Assemblies
A key feature of tetrazolate ligands is their ability to act as bridges between metal centers, leading to the formation of supramolecular assemblies and coordination polymers. nih.govresearchgate.net The multiple nitrogen atoms in the tetrazole ring provide various coordination sites, allowing for the connection of metal ions in different orientations and resulting in a wide range of network topologies. rsc.orgarkat-usa.org
These bridging interactions are fundamental to the construction of MOFs, where the tetrazole ligand serves as the organic linker connecting inorganic nodes (metal ions or clusters). The resulting frameworks can exhibit properties such as porosity, which is of great interest for applications in gas storage and separation. rsc.org The formation of these extended structures is often guided by the principles of crystal engineering, where the geometry of the ligand and the coordination preference of the metal ion dictate the final architecture. wikipedia.org
In Situ Hydrothermal Synthesis of Tetrazole Coordination Compounds
In situ hydrothermal synthesis has emerged as a powerful technique for the preparation of tetrazole-based coordination compounds. arkat-usa.orgrsc.org This method often involves the [2+3] cycloaddition of an azide (B81097) source with a nitrile-containing precursor in the presence of a metal salt under hydrothermal conditions. arkat-usa.org The metal ion can act as a catalyst for the formation of the tetrazole ring and subsequently be incorporated into the resulting coordination polymer. rsc.org
This one-pot synthesis approach offers several advantages, including the ability to generate novel and complex structures that may not be accessible through conventional synthetic routes. arkat-usa.org The hydrothermal conditions can promote the crystallization of the products, yielding high-quality single crystals suitable for X-ray diffraction analysis. rsc.org A variety of metal-organic coordination polymers with interesting physical properties have been successfully synthesized using this in situ method. arkat-usa.orgrsc.org
Tetrazole Ligands in Metal-Organic Framework (MOF) Construction
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and ultimately the function of the MOF. Tetrazole-based ligands are increasingly utilized in MOF synthesis due to their strong coordination ability and the high thermal and chemical stability of the resulting frameworks. researchgate.net
The design of MOFs using tetrazole-based linkers like this compound involves the careful selection of metal centers and reaction conditions to achieve the desired network topology. The synthesis of such MOFs can be achieved through several methods, including conventional solvothermal techniques, where the components are heated in a solvent, and more advanced methods like post-synthetic modification (PSM). organic-chemistry.orgscielo.br
In-situ ligand formation is another powerful strategy where the tetrazole ring is formed during the MOF synthesis. nih.gov For instance, a nitrile-containing precursor could be reacted with an azide source in the presence of a metal ion to form the tetrazole linker, which then coordinates to the metal center to build the framework. While a specific synthesis of a MOF with this compound is not yet widely reported, the synthesis of the ligand itself has been described. sciforum.net
Post-synthetic modification offers a versatile route to incorporate tetrazole functionalities into existing MOFs. organic-chemistry.orgscielo.br This approach allows for the introduction of specific chemical groups that might not be stable under the initial MOF synthesis conditions.
The following table summarizes common synthetic strategies for tetrazole-based MOFs that could be applicable to this compound.
| Synthesis Strategy | Description | Key Advantages |
| Solvothermal Synthesis | The metal salt and the tetrazole ligand are heated in a solvent in a sealed vessel. | Simple, effective for producing crystalline materials. |
| In-situ Ligand Synthesis | The tetrazole ligand is formed from precursors during the MOF crystallization process. | Can lead to novel structures and avoids handling potentially sensitive tetrazole precursors. nih.gov |
| Post-Synthetic Modification (PSM) | A pre-synthesized MOF is chemically modified to introduce the tetrazole functionality. | Allows for the incorporation of functional groups that are not compatible with direct synthesis. organic-chemistry.orgscielo.br |
Tetrazole ligands are known for their remarkable coordination versatility, which is a key factor in the structural diversity of the resulting MOFs. acs.org The tetrazole ring possesses four nitrogen atoms, any of which can potentially coordinate to a metal center. This allows for a variety of coordination modes, from simple monodentate to more complex bridging modes that link multiple metal centers.
The coordination behavior of this compound would be influenced by the steric hindrance from the 2,6-dimethylphenyl group. This bulky substituent could direct the coordination towards specific nitrogen atoms of the tetrazole ring, potentially leading to predictable and well-defined framework structures. The diverse coordination modes of tetrazole ligands are fundamental to creating MOFs with different dimensionalities, from one-dimensional chains to complex three-dimensional networks. nih.govresearchgate.net
The table below illustrates some of the possible coordination modes for tetrazole ligands in MOFs.
| Coordination Mode | Description |
| Monodentate | The tetrazole ligand binds to a single metal center through one of its nitrogen atoms. |
| Bidentate Bridging | The tetrazole ligand links two metal centers, with each metal coordinating to a different nitrogen atom of the ring. |
| Tridentate Bridging | The tetrazole ligand bridges three metal centers, utilizing three of its nitrogen atoms for coordination. |
| Chelating | The tetrazole ligand binds to a single metal center through two of its nitrogen atoms. |
Advanced Properties of Tetrazole-Metal Systems
The incorporation of tetrazole ligands into coordination complexes and MOFs can lead to materials with interesting and potentially useful physical properties. These properties are a direct consequence of the electronic structure of the tetrazole ring and its interaction with the metal centers.
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. sciforum.net This switching of spin states is accompanied by changes in magnetic properties, color, and molecular volume, making SCO materials promising for applications in sensors, displays, and data storage. libretexts.org
Iron(II) complexes with nitrogen-donating ligands are particularly well-known for exhibiting SCO behavior. sciforum.net Tetrazole-based ligands have been successfully used to create iron(II) SCO complexes. researchgate.netacs.orgnih.govnih.govcsic.es The ligand field strength provided by the tetrazole nitrogen atoms is often in the critical range that allows for the near degeneracy of the LS and HS states, a prerequisite for SCO.
The table below summarizes key aspects of spin-crossover in iron(II) tetrazole complexes.
| Property | Description |
| Spin States | Iron(II) can exist in a low-spin (LS, S=0, diamagnetic) or high-spin (HS, S=2, paramagnetic) state. |
| Transition Stimuli | The transition between LS and HS states can be induced by changes in temperature, pressure, or by light irradiation. sciforum.net |
| Hysteresis | Some SCO compounds exhibit a thermal hysteresis loop, where the transition temperature upon heating is different from that upon cooling, which is crucial for memory applications. |
| Thermochromism | The spin transition is often accompanied by a color change. csic.es |
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. The design of molecules with large second-order NLO responses, characterized by the first hyperpolarizability (β), is a major focus of NLO research.
Coordination compounds, particularly those with metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, can exhibit significant NLO properties. nih.gov Tetrazole-based ligands, with their electron-rich nature, can participate in these charge-transfer processes, making them promising candidates for the construction of NLO-active coordination compounds.
The following table outlines key features relevant to the NLO properties of coordination compounds.
| Feature | Role in NLO Properties |
| Charge Transfer | Intramolecular or metal-to-ligand charge transfer transitions are a primary source of NLO activity. |
| Push-Pull Structure | The presence of electron-donating and electron-accepting groups enhances the molecular hyperpolarizability. |
| Non-centrosymmetric Structure | For second-order NLO effects, the material must crystallize in a non-centrosymmetric space group. |
| Metal Ion | The choice of the metal ion can influence the energy of the charge transfer states and thus the NLO response. nih.gov |
Applications of 1 2,6 Dimethylphenyl 1h Tetrazole Scaffolds in Advanced Materials and Catalysis
Catalytic Applications in Organic Transformations
The tetrazole moiety is a key building block in the development of advanced catalytic systems. Its applications range from being a component in heterogeneous catalysts to its synthesis being a key reaction catalyzed by nanomaterials.
Design and Utilization of Tetrazole-Based Heterogeneous Catalysts
Heterogeneous catalysts are crucial in green chemistry and industrial processes due to their ease of separation and reusability. dergipark.org.tr While the synthesis of tetrazoles is often catalyzed by heterogeneous systems, tetrazole derivatives themselves are also incorporated into the design of these catalysts. nih.gov The tetrazole ring can act as a ligand, chelating with metal centers to form stable and active catalytic sites.
One approach involves the immobilization of metal complexes containing tetrazole ligands onto solid supports like silica (B1680970) or magnetic nanoparticles. nih.gov For instance, a novel ecofriendly heterogeneous catalyst was synthesized by attaching a Schiff base coordinated Cu(II) complex to Fe₃O₄@SiO₂ nanoparticles through an imidazolium (B1220033) linker. nih.gov This design leverages the synergistic effects between the metal center and the support to achieve high efficiency in reactions like the synthesis of 1-aryl-1H-tetrazole derivatives. nih.gov The general approach for the synthesis of 1-substituted 1H-tetrazoles often involves the reaction of an aniline (B41778) (like 2,6-dimethylaniline), triethyl orthoformate, and sodium azide (B81097), catalyzed by such heterogeneous systems. nih.gov
Another strategy employs zeolites, such as HZSM-5, as catalysts. lew.ro The thermal decomposition of annelated 1,5-tetrazoles over HZSM-5 zeolite has been studied, demonstrating the role of the catalyst in directing the reaction pathways under ionic conditions, which differ from the radical mechanisms observed during pyrolysis over quartz. lew.ro
Interactive Table: Comparison of Heterogeneous Catalysts in Tetrazole Synthesis
Click on the headers to sort the table.| Catalyst | Support Material | Reactants for 1-Aryl-1H-Tetrazole Synthesis | Key Advantages | Reference |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Magnetic Silica Nanoparticles | Aniline, Triethyl orthoformate, Sodium azide | High yield (up to 97%), Mild conditions, Reusable, Ecofriendly (aqueous medium) | nih.gov |
| Cu/C | Carbon | Aldehyde, Hydroxylamine, Sodium azide | Readily available starting materials, Mild conditions, Reusable | nih.gov |
| HZSM-5 Zeolite | Aluminosilicate | Annelated 1,5-tetrazoles | Controls reaction pathway towards ionic mechanism | lew.ro |
Nanomaterial-Catalyzed Reactions with Tetrazole Derivatives
The synthesis of tetrazole derivatives, including 1-aryl-1H-tetrazoles, has been significantly advanced through the use of nanomaterial-based catalysts. nih.gov These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused. nih.gov
Various nanocatalysts have been developed for the synthesis of tetrazoles:
Magnetic Nanoparticles : Iron oxide (Fe₃O₄) nanoparticles are widely used as a core for catalysts due to their magnetic properties, which allow for easy separation using an external magnet. dergipark.org.trnih.gov These can be functionalized with catalytic species like copper complexes. For example, a Fe₃O₄@5,10-dihydropyrido[2,3-b]quinoxaline-7,8-diol copper complex has been used for the one-pot synthesis of 1-substituted-1H-tetrazoles from anilines, triethyl orthoformate, and sodium azide with yields between 84-92%. nih.gov
Boehmite Nanoparticles : Boehmite (γ-AlOOH) nanoparticles, with their high surface area and surface hydroxyl groups, serve as excellent supports for catalysts. nih.gov For instance, a boehmite-supported Pd-SMTU catalyst has shown high efficiency in the synthesis of 5-substituted-1H-tetrazoles. nih.gov
Carbon-Based Nanomaterials : Materials like Vulcan carbon have been used to support platinum nanoparticles (Pt NPs@VC) for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net
These nanomaterial-catalyzed methods provide green and efficient routes for producing a wide array of tetrazole derivatives for various applications. nih.gov
High Energy Materials Research
The high nitrogen content and significant positive enthalpy of formation make the tetrazole ring a key component in the development of high-energy materials, such as explosives and propellants. wikipedia.orgacs.org The decomposition of tetrazole-based compounds releases a large amount of energy and produces stable, non-toxic gases like nitrogen (N₂) and water. wikipedia.org
Investigation of Combustion Mechanisms of Tetrazole Derivatives
The combustion and thermal decomposition of tetrazole derivatives are complex processes that are fundamental to their application as energetic materials. byjus.com The decomposition pathway can be influenced by factors such as heating rate and the presence of substituents on the tetrazole ring. mdpi.com
Studies on the thermal decomposition of tetrazoles reveal that the initial step often involves the cleavage of the N-N and C-N bonds within the ring. lew.ro For instance, the thermal decomposition of 1H-tetrazole at lower temperatures yields hydrogen cyanide (HCN) and hydrazoic acid (HN₃). At higher temperatures, a more complex mixture of products is formed.
The combustion of tetrazole derivatives can proceed through different mechanisms depending on the conditions. In the absence of an oxidizer, the combustion products may include stable high-energy nitrile derivatives, meaning only a portion of the stored energy is released. The decomposition reactions that control the combustion process can be different from those that govern slow thermal decomposition at lower temperatures.
Research on the thermal decomposition of high-energy compounds like nih.govnih.govwikipedia.orgtriazolo[4,3-b] dergipark.org.trnih.govnih.govwikipedia.orgtetrazine derivatives has shown the formation of gaseous products such as cyanogen (B1215507) (C₂N₂) and hydrogen cyanide (HCN), along with nanostructured carbon nitride in the condensed phase. mdpi.com The activation energies for the decomposition of these complex heterocyclic systems have been determined to be in the range of 129.0 to 292.2 kJ/mol. mdpi.com The thermal behavior of energetic materials is often studied using techniques like differential scanning calorimetry (DSC) to determine decomposition temperatures and heat release.
Advanced Materials Science Applications
Beyond catalysis and energetic materials, tetrazole scaffolds are finding applications in other areas of materials science, including the development of functional materials for biomedical imaging.
Role in Bioimaging Agents Research
Fluorescent probes are essential tools in bioimaging for visualizing biological processes in living cells. nih.gov Tetrazole derivatives have been incorporated into the design of such probes, particularly activatable "turn-on" fluorescent sensors. nih.gov
The general principle involves designing a molecule where the tetrazole moiety initially quenches the fluorescence of a nearby fluorophore. Upon reaction with a specific analyte, the tetrazole ring is cleaved or transformed, leading to the release of the fluorophore and a "turn-on" of fluorescence. This allows for the sensitive and selective detection of the target species.
While specific bioimaging probes based on 1-(2,6-dimethylphenyl)-1H-tetrazole are not widely reported, the broader class of tetrazoles is used in probes for detecting various biological targets. For example, tetrazole-based probes have been developed for sensing peroxynitrite (ONOO⁻), a reactive oxygen species involved in oxidative stress.
Furthermore, organic small molecule probes are being developed for time-resolved bioimaging, which can eliminate interference from autofluorescence. nih.gov The unique properties of the tetrazole ring, such as its ability to participate in cycloaddition reactions, make it a valuable component in the design of photoactivatable fluorophores for advanced imaging techniques. nih.gov
Utilization in Gas Generators: An Academic Perspective on Properties
From an academic standpoint, the potential of a chemical compound for application in gas generators is primarily assessed through its thermal and decomposition characteristics. For the compound This compound , a comprehensive analysis of its properties such as thermal stability, decomposition temperature, nitrogen content, and theoretical gas yield is essential to determine its suitability as a gas-generating agent.
The core function of a gas generant is to rapidly and controllably decompose upon initiation, producing a large volume of non-toxic gases, primarily nitrogen. The tetrazole ring, a key structural feature of This compound , is known for its high nitrogen content and energetic nature, making tetrazole derivatives attractive candidates for such applications. The decomposition of the tetrazole ring releases a significant amount of gaseous nitrogen (N₂), a desirable primary product for airbag inflation and other gas generation systems.
A critical parameter in evaluating a gas generant is its thermal stability. The compound must be stable under normal storage and operating conditions to ensure safety and reliability. However, it must also decompose at a predictable and appropriate temperature when activated. The decomposition temperature and the rate of decomposition are crucial factors that influence the performance of the gas generator.
| Property | Description | Significance in Gas Generation |
| Decomposition Temperature (Td) | The temperature at which the compound begins to decompose chemically. | A lower decomposition temperature can be advantageous for rapid initiation, but it must be high enough to ensure thermal stability during storage and handling. |
| Nitrogen Content (%) | The percentage of nitrogen by mass in the molecule. | A higher nitrogen content generally leads to a greater yield of nitrogen gas, which is the primary inflation agent. |
| Gas Yield (mol/g) | The total moles of gas produced per gram of the compound upon decomposition. | This value directly relates to the efficiency of the gas generant in producing the required volume of gas. |
| Heat of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. | A higher positive heat of formation indicates a more energetic compound, which can contribute to a self-sustaining and rapid decomposition. |
| Activation Energy (Ea) | The minimum amount of energy required to initiate the decomposition reaction. | This parameter is crucial for designing a reliable and safe initiation system for the gas generator. |
In the absence of specific research on This compound as a gas generant, its potential can only be inferred from the general properties of substituted tetrazoles. Further experimental investigation is required to determine the precise values for the properties listed above and to fully assess its viability for use in advanced gas generation systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2,6-dimethylphenyl)-1H-tetrazole, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via cycloaddition reactions using azide sources (e.g., TMS-N₃) and substituted isocyanides. Key factors include solvent choice (e.g., THF or DMF), temperature (e.g., 50°C for 6 hours), and activation methods (thermal vs. microwave). For example, microwave activation improves regioselectivity and reduces reaction time, yielding 7–67% depending on substituents and base selection (e.g., K₂CO₃ or DBU) .
Q. How is this compound characterized to confirm its structure and purity?
- Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 7.14–7.33 ppm, methyl groups at δ 2.09 ppm) and HRMS (exact mass matching calculated molecular weight). Purity is assessed via HPLC or TLC, with melting point determination (e.g., 194.5–196.0°C for related imidazolium salts) providing additional validation .
Q. What solvents and temperatures are optimal for synthesizing derivatives of this compound?
- Answer : Polar aprotic solvents (e.g., DMF, THF) at 50–80°C are preferred for cycloaddition reactions. Lower temperatures (room temperature) are suitable for carbene transfer steps, while prolonged heating (16–20 hours) may be required for bulky substituents. Solvent choice impacts regioselectivity, with DMF favoring tetrazole formation over imidazole byproducts .
Advanced Research Questions
Q. How does regioselectivity in tetrazole synthesis vary with substituent positioning on the phenyl ring?
- Answer : Regioselectivity is influenced by steric and electronic effects. For 2,6-dimethylphenyl groups, steric hindrance directs cycloaddition to the less hindered nitrogen atom, favoring 1-substituted tetrazoles over 2-substituted isomers. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .
Q. What role do azide sources (e.g., TMS-N₃ vs. NaN₃) play in modulating reaction efficiency and product stability?
- Answer : TMS-N₃ enhances reactivity under mild conditions by generating reactive azide intermediates, whereas NaN₃ requires higher temperatures and prolonged reaction times. Stability of the tetrazole product is influenced by electron-withdrawing substituents, which reduce ring-opening side reactions. For example, trifluoromethyl groups increase thermal stability by 15–20% compared to methyl substituents .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Answer : Molecular docking studies (e.g., AutoDock Vina) analyze binding affinities to target proteins (e.g., enzymes or receptors). Substituents like electron-deficient aryl groups improve binding to hydrophobic pockets, as seen in analogs with IC₅₀ values <1 µM against microbial targets. MD simulations further assess stability of ligand-protein complexes over 100-ns trajectories .
Notes
- Avoided commercial/industrial focus per guidelines.
- Methodological emphasis on synthesis, characterization, and computational analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
